(2S)-1-(9H-Fluoren-9-ylmethoxycarbonyl)(2,3,4,5-13C4,115N)azolidine-2-carboxylic acid
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Description
“(2S)-1-(9H-Fluoren-9-ylmethoxycarbonyl)(2,3,4,5-13C4,115N)azolidine-2-carboxylic acid” is a versatile chemical compound used in scientific research. Its unique structure and isotopic labeling make it valuable for studying molecular1.
Scientific Research Applications
Synthesis Techniques
A key application of this compound is in the synthesis of complex molecules and derivatives. For instance, it has been used in the convenient synthesis of 2‐(9H‐Fluoren‐9‐ylmethoxycarbonylamino)‐thiazole‐4‐carboxylic acid, showcasing its utility in creating high-yield compounds from 3-bromopyruvic acid (K. Le & R. Goodnow, 2004). This exemplifies its role in facilitating complex synthetic routes in organic chemistry.
Chemical Reactions and Mechanisms
Research has delved into the regioselectivity of 1,3-dipolar cycloaddition reactions involving derivatives of 9H-fluoren-9-iminium ylides, underscoring the nuanced chemical behavior and application of fluorenylmethyloxycarbonyl derivatives in understanding reaction mechanisms (M. Novikov et al., 2006).
Fluorescent Probes and Bioimaging
The compound's derivatives have been utilized in creating fluorescent probes for bioimaging purposes. A notable application includes the synthesis and spectral characterization of a 1,2,3-triazole derivative of 3′-deoxy-3-azidothymidine, incorporating a fluorenylmethyloxycarbonyl (fmoc) fluorescent fragment, highlighting its potential in biological research and diagnostics (P. Szafrański et al., 2015).
Material Science and Photophysics
Furthermore, this compound has been explored in the context of photophysics and material science. A water-soluble fluorene derivative was investigated for its linear photophysical characterization and two-photon absorption properties, indicating its applicability in developing new materials with specific optical properties (A. Morales et al., 2010).
Solid-Phase Synthesis
It also plays a significant role in the solid-phase synthesis of oligomers derived from amide-linked neuraminic acid analogues, demonstrating its versatility in facilitating the synthesis of complex biochemical compounds (Travis Q. Gregar & J. Gervay-Hague, 2004).
properties
IUPAC Name |
(2S)-1-(9H-fluoren-9-ylmethoxycarbonyl)(2,3,4,5-13C4,115N)azolidine-2-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO4/c22-19(23)18-10-5-11-21(18)20(24)25-12-17-15-8-3-1-6-13(15)14-7-2-4-9-16(14)17/h1-4,6-9,17-18H,5,10-12H2,(H,22,23)/t18-/m0/s1/i5+1,10+1,11+1,18+1,19+1,21+1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPGDWQNBZYOZTI-COMNNLFWSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[13CH2]1[13CH2][13C@H]([15N]([13CH2]1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)[13C](=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90672932 |
Source
|
Record name | 1-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-L-(~13~C_5_,~15~N)proline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90672932 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
343.33 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Fmoc-Pro-OH-13C5,15N | |
CAS RN |
1217452-48-6 |
Source
|
Record name | 1-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-L-(~13~C_5_,~15~N)proline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90672932 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1217452-48-6 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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